molecular formula C7H6ClFO3S B13966619 (2-Chloro-6-fluorophenyl)methanesulfonic acid

(2-Chloro-6-fluorophenyl)methanesulfonic acid

Cat. No.: B13966619
M. Wt: 224.64 g/mol
InChI Key: JYDOYTVQCKXMGM-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methanesulfonic acid typically involves the sulfonation of 2-chloro-6-fluorobenzene. One common method is the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methanesulfonic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanesulfonic acid group can participate in redox reactions, although these are less common.

    Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki-Miyaura coupling, where the chloro or fluoro group is replaced by a different substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methanesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various transformations. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a methanesulfonic acid group.

    2-Chloro-6-fluorobenzene: Lacks the methanesulfonic acid group, making it less reactive in certain types of reactions.

    Methanesulfonic acid: Lacks the aromatic ring and halogen substituents, making it a simpler molecule with different reactivity.

Uniqueness

(2-Chloro-6-fluorophenyl)methanesulfonic acid is unique due to the combination of its chloro and fluoro substituents along with the methanesulfonic acid group. This combination imparts distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H6ClFO3S

Molecular Weight

224.64 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methanesulfonic acid

InChI

InChI=1S/C7H6ClFO3S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)

InChI Key

JYDOYTVQCKXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)O)F

Origin of Product

United States

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